

In-Depth Technical Guide: Blood-Brain Barrier Permeability of VU0360223

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Compound of Interest

Compound Name: VU 0360223

Cat. No.: B580064

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This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability and central nervous system (CNS) distribution of VU0360223, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). All data and protocols are derived from the primary publication detailing its discovery and characterization.

Core Compound Information

VU0360223, with the chemical name 3-fluoro-5-(2-methylbenzo[d]thiazol-5-yl)benzonitrile, was developed as a tool compound for studying the effects of mGlu5 modulation.^{[1][2]} Its potential therapeutic applications lie in conditions such as anxiety and addiction.^{[1][2]}

Quantitative Analysis of Blood-Brain Barrier Permeability

Pharmacokinetic studies in mice have demonstrated that VU0360223 effectively crosses the blood-brain barrier and achieves significant exposure in the brain. The key quantitative data from these studies are summarized in the tables below.

Pharmacokinetic Parameter	Plasma	Brain
Cmax (ng/mL or ng/g)	2838 ± 454	4963 ± 1033
Tmax (h)	0.25	0.5
AUC (0-4h) (ngh/mL or ngh/g)	3037	6393
Brain/Plasma Ratio (AUC)	-	2.1

Data from a pharmacokinetic study in male C57Bl/6 mice following a single 10 mg/kg intraperitoneal (i.p.) dose.

Time Point (h)	Mean Plasma Concentration (ng/mL) ± SEM	Mean Brain Concentration (ng/g) ± SEM
0.25	2838 ± 454	4125 ± 1042
0.5	1485 ± 204	4963 ± 1033
1	608 ± 82	1960 ± 421
2	233 ± 45	733 ± 179
4	63 ± 12	195 ± 51

Detailed concentration-time profile for VU0360223 in plasma and brain tissue of male C57Bl/6 mice after a 10 mg/kg i.p. dose.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to assess the blood-brain barrier permeability of VU0360223.

Pharmacokinetic Study in Mice

Objective: To determine the plasma and brain concentrations of VU0360223 over time following a single intraperitoneal dose.

Animals: Male C57Bl/6 mice (25-30 g).

Dosing:

- VU0360223 was formulated in a vehicle of 2.5% Tween 80 and 0.5% carboxymethylcellulose in water.
- A single dose of 10 mg/kg was administered via intraperitoneal (i.p.) injection.

Sample Collection:

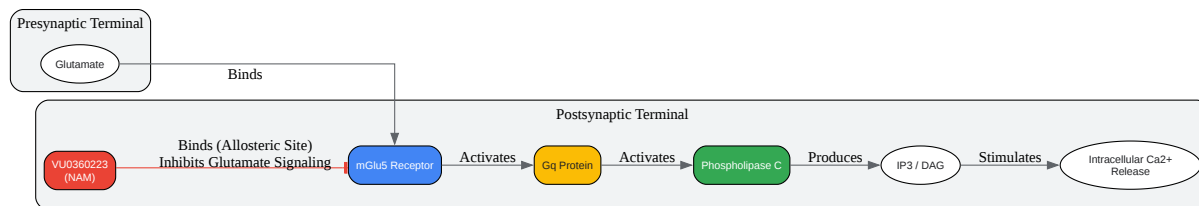
- At designated time points (0.25, 0.5, 1, 2, and 4 hours) post-dose, cohorts of mice (n=3 per time point) were anesthetized.
- Blood samples were collected via cardiac puncture into tubes containing EDTA.
- Plasma was separated by centrifugation.
- Immediately following blood collection, brains were harvested, rinsed with saline, blotted dry, and frozen.

Sample Analysis:

- Plasma and brain tissue samples were processed and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of VU0360223.
- Standard curves were generated to ensure the accuracy of the quantification.

Visualizations

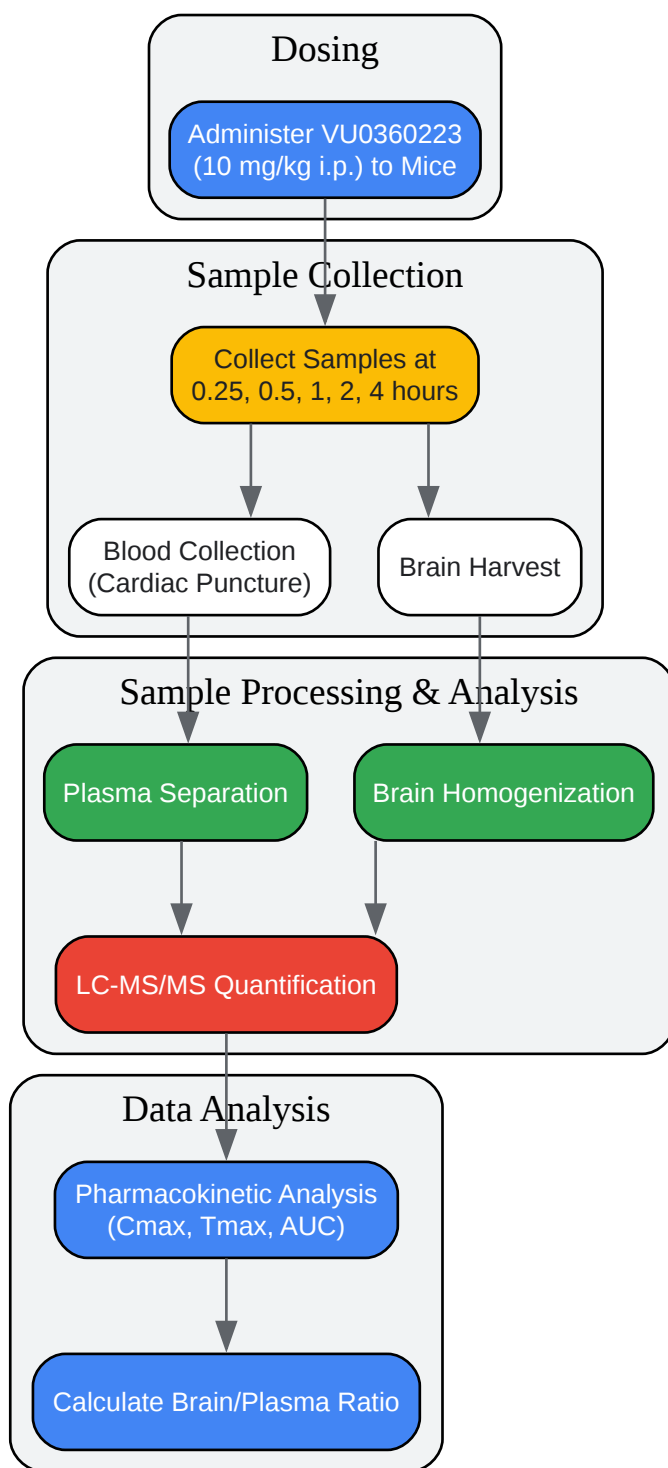
Signaling Pathway of VU0360223 as an mGlu5 Negative Allosteric Modulator



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Caption: Signaling pathway of VU0360223 as an mGlu5 NAM.

Experimental Workflow for Assessing Blood-Brain Barrier Permeability



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Caption: Workflow for in vivo assessment of BBB permeability.

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References

- 1. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3-Cyano-5-fluorophenyl)biaryl negative allosteric modulators of mGlu(5): Discovery of a new tool compound with activity in the OSS mouse model of addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
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